8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole physical and chemical properties
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic compound 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This molecule belongs to the tetrahydro-γ-carboline class of compounds, which has garnered significant interest in medicinal chemistry. This document summarizes available data on its properties, outlines a plausible synthetic route and analytical methods, and discusses its potential mechanism of action based on current research.
Core Physical and Chemical Properties
While specific experimental data for the free base of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is limited in publicly available literature, data from chemical suppliers and related compounds allows for the compilation of its key physicochemical properties. The compound is most commonly available as its hydrochloride salt.
Table 1: Physical and Chemical Properties of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 19685-84-8 | 104304-07-6, 1185304-76-0 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₁ClN₂ | C₁₁H₁₁ClN₂·HCl | [5] |
| Molecular Weight | 206.67 g/mol | 243.13 g/mol | [5] |
| Appearance | White powder | Data not available | [2] |
| Boiling Point | 384.5°C at 760 mmHg | Data not available | [1] |
| Flash Point | 186.3°C | Data not available | [1] |
| Density | 1.319 g/cm³ | Data not available | [1] |
| Refractive Index | 1.676 | Data not available | [1] |
| Purity | 99% | Data not available | [2] |
Synthesis and Characterization
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be approached through established methods for constructing the tetrahydro-γ-carboline core, such as the Fischer indole synthesis or the Pictet-Spengler reaction.
Proposed Experimental Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for the preparation of indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[6]
Scheme 1: Proposed Fischer Indole Synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Methodology:
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Hydrazone Formation: (4-Chlorophenyl)hydrazine is reacted with a suitable piperidone derivative, such as N-benzyl-4-piperidone, in an acidic medium (e.g., acetic acid or sulfuric acid in ethanol) to form the corresponding phenylhydrazone.
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Indolization: The resulting hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the protected tetrahydro-γ-carboline.
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Deprotection: If a protecting group like benzyl is used on the piperidine nitrogen, it is subsequently removed via catalytic hydrogenation (e.g., H₂ over Palladium on carbon) to yield the final product, 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Analytical Characterization
The synthesized compound would be characterized using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the position of the chloro-substituent and the integration of protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as N-H stretches.
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High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.
Biological Activity and Signaling Pathway
While specific studies on the 8-chloro derivative are scarce, the broader class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been extensively investigated as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[7][8] Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder affecting multiple organs.[9][10]
Mechanism of Action: CFTR Potentiation
CFTR potentiators are small molecules that increase the channel open probability of the CFTR protein at the cell surface, thereby enhancing the transport of chloride ions.[11] This action is particularly beneficial for mutations that impair channel gating. The general mechanism involves the following steps:
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Phosphorylation: The regulatory (R) domain of the CFTR protein is phosphorylated by protein kinase A (PKA).[11]
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ATP Binding and Hydrolysis: ATP binds to and is hydrolyzed at the nucleotide-binding domains (NBDs), which powers the conformational changes required for channel gating.
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Potentiator Binding: CFTR potentiators are thought to bind directly to the CFTR protein, stabilizing the open-channel conformation and increasing the likelihood and duration of channel opening.
The activation of PKA is a key step in the signaling cascade that regulates CFTR activity. This is typically initiated by the binding of a ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, which in turn produces cyclic AMP (cAMP). cAMP then activates PKA.
Conclusion
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a member of a promising class of heterocyclic compounds with potential therapeutic applications. While specific data for this derivative is limited, the available information on related compounds suggests its likely role as a CFTR potentiator. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its specific biological targets and mechanism of action. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related molecules.
References
- 1. 8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole19685-84-8,Purity96%_Molchemical [molbase.com]
- 2. 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]-INDOLE, CasNo.19685-84-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. parchem.com [parchem.com]
- 4. 8-CHLORO-2,3,4,5-TETRAHYDRO-1H-PYRIDO-[4,3-B]-INDOLE HYDROCHLORIDE | 1185304-76-0 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CFTR negatively reprograms Th2 cell responses, and CFTR potentiation restrains allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Drug Delivery Technologies Potentiate the Overall Therapeutic Efficacy of an Indole Derivative in a Mouse Cystic Fibrosis Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulated signalling pathways in innate immune cells with cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CFTR potentiators: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
